4-(((4-Chlorophenyl)sulfonyl)methyl)-6-(2,4-dichlorophenoxy)-2-methylpyrimidine
Overview
Description
4-(((4-Chlorophenyl)sulfonyl)methyl)-6-(2,4-dichlorophenoxy)-2-methylpyrimidine is a useful research compound. Its molecular formula is C18H13Cl3N2O3S and its molecular weight is 443.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metabolic Enzyme Induction
Studies have shown that certain chlorophenyl derivatives, similar in structure to 4-(((4-Chlorophenyl)sulfonyl)methyl)-6-(2,4-dichlorophenoxy)-2-methylpyrimidine, can induce hepatic microsomal drug-metabolizing enzymes. For example, sulfur-containing metabolites of chlorinated benzenes were found to increase the activity of enzymes like aniline hydroxylase and aminopyrine N-demethylase in rat liver microsomes, suggesting a role in metabolic enzyme regulation (Kimura et al., 1983).
Antineoplastic Activity
1,2-bis(arylsulfonyl)hydrazines, structurally related to the chemical , have been evaluated for their antineoplastic (anti-cancer) activity. One such compound demonstrated significant activity against L1210 leukemia in mice, highlighting the potential of these compounds in cancer therapy (Shyam et al., 1986).
Diuretic Potential
Research into quinazoline derivatives, which share a core structural motif with this compound, has shown potential diuretic activity. This suggests possible applications in managing conditions that benefit from diuresis, such as hypertension or heart failure (Eisa et al., 1996).
Thromboxane A2 Receptor Antagonism
The compound LCB 2853, which shares functional groups with the chemical of interest, has shown significant antiplatelet and antithrombotic activities by antagonizing the thromboxane A2 (TXA2) receptor. This suggests a potential application in preventing thrombotic events (Depin et al., 1994).
Antioxidant and Anti-Anoxic Activities
Derivatives of 4-arylpyrimidine, similar in structure to the compound , have been investigated for their anti-anoxic (protecting against oxygen deprivation) and antioxidant activities. This suggests potential applications in conditions where oxidative stress and oxygen deprivation are factors, such as ischemic heart disease or stroke (Kuno et al., 1993).
Future Directions
Properties
IUPAC Name |
4-[(4-chlorophenyl)sulfonylmethyl]-6-(2,4-dichlorophenoxy)-2-methylpyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl3N2O3S/c1-11-22-14(10-27(24,25)15-5-2-12(19)3-6-15)9-18(23-11)26-17-7-4-13(20)8-16(17)21/h2-9H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXTSBOZDAKSFBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC2=C(C=C(C=C2)Cl)Cl)CS(=O)(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl3N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201135355 | |
Record name | 4-[[(4-Chlorophenyl)sulfonyl]methyl]-6-(2,4-dichlorophenoxy)-2-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201135355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338960-57-9 | |
Record name | 4-[[(4-Chlorophenyl)sulfonyl]methyl]-6-(2,4-dichlorophenoxy)-2-methylpyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338960-57-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[[(4-Chlorophenyl)sulfonyl]methyl]-6-(2,4-dichlorophenoxy)-2-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201135355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.